molecular formula C10H13N3O3S B11804888 1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine

1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11804888
M. Wt: 255.30 g/mol
InChI Key: LLVMVQVHXBEXBJ-UHFFFAOYSA-N
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Description

1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyethyl Group: The final step involves the alkylation of the sulfonylated benzimidazole with 2-methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Methylsulfonyl)phenyl)benzimidazoles: These compounds also contain a benzimidazole core with a sulfonyl group, but differ in the position and nature of the substituents.

    Methoxy and Hydroxyl Substituted Triphenylamine-Imidazole Derivatives: These compounds exhibit strong fluorescence and are used in optoelectronic applications.

Uniqueness

1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

1-(2-methoxyethylsulfonyl)benzimidazol-2-amine

InChI

InChI=1S/C10H13N3O3S/c1-16-6-7-17(14,15)13-9-5-3-2-4-8(9)12-10(13)11/h2-5H,6-7H2,1H3,(H2,11,12)

InChI Key

LLVMVQVHXBEXBJ-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)N1C2=CC=CC=C2N=C1N

Origin of Product

United States

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